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Compound of Interest

Compound Name: Bzo-chmoxizid

Cat. No.: B13850455 Get Quote

An Objective Guide for Researchers in Cannabinoid Pharmacology

This guide provides a detailed comparison of the in vivo effects of two synthetic cannabinoid

receptor agonists, Bzo-chmoxizid (CHM-MDA-19) and MDA-19 (BZO-HEXOXIZID). Both

compounds belong to the "OXIZID" class of synthetic cannabinoids, which have emerged as

subjects of significant research interest. This document is intended for researchers, scientists,

and drug development professionals, offering a side-by-side look at their pharmacological

profiles, supported by experimental data.

Executive Summary
Bzo-chmoxizid and MDA-19 are both agonists at cannabinoid receptors, with a notable

selectivity for the CB2 receptor over the CB1 receptor. In vitro studies demonstrate that Bzo-
chmoxizid generally exhibits higher potency at both CB1 and CB2 receptors compared to

MDA-19. This trend is also reflected in in vivo studies, where Bzo-chmoxizid is a more potent

substitute for THC in drug discrimination paradigms, suggesting a greater potential for

psychoactive effects at lower doses. MDA-19 has been specifically investigated for its

therapeutic potential in neuropathic pain, where it has shown efficacy without significantly

affecting locomotor activity in rats. While direct comparative in vivo studies outside of drug

discrimination are limited, the available data suggest distinct profiles in terms of potency and

potential therapeutic applications. A significant gap in the current literature is the lack of

comprehensive in vivo pharmacokinetic data for both compounds.
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Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Bzo-chmoxizid and MDA-19

based on available in vitro and in vivo studies.

Table 1: In Vitro Cannabinoid Receptor Binding Affinity and Functional Activity

Compound Receptor
Binding
Affinity (Kᵢ,
nM)

Functional
Activity

Potency
(EC₅₀, nM)

Efficacy (%
of CP
55,940)

Bzo-

chmoxizid
Human CB₁ ~60 Agonist 84.6 Full agonist

Human CB₂ 2.21 Agonist 2.21
Partial

agonist

MDA-19 Human CB₁ 162.4 ± 7.6 Agonist 922 ± 56 Agonist

Human CB₂ 43.3 ± 10.3 Agonist 83 ± 19 Agonist

Rat CB₁ 1130 ± 574 Agonist 427 ± 35 Agonist

Rat CB₂ 16.3 ± 2.1

Inverse

Agonist

(GTPγS) /

Agonist

(ERK1/2)

19.7 ± 14

(Inverse

Agonist)

-

Data compiled from multiple sources. Note that assay conditions can influence absolute values.

Table 2: In Vivo Effects in Animal Models
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Compound Animal Model Endpoint Key Findings

Bzo-chmoxizid Mouse
THC Drug

Discrimination

Full substitution for

THC; ED₅₀ = 1.81

µmol/kg. Most potent

among tested

OXIZIDs.[1]

MDA-19

Rat (Spinal Nerve

Ligation & Paclitaxel-

induced Neuropathy)

Tactile Allodynia

Dose-dependently

attenuated tactile

allodynia.

Rat Locomotor Activity

Did not affect

locomotor activity.[2]

[3]

Mouse
THC Drug

Discrimination

Partial substitution for

THC (max 77% at 30

mg/kg).[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication

and further investigation.

In Vivo Neuropathic Pain Models (for MDA-19)
1. Spinal Nerve Ligation (SNL) Model in Rats

Objective: To induce a state of neuropathic pain characterized by tactile allodynia.

Procedure:

Adult male Sprague-Dawley rats are anesthetized with isoflurane.

A surgical incision is made to expose the left L5 and L6 spinal nerves.

The L5 and L6 spinal nerves are tightly ligated with silk suture.
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The muscle and skin are closed in layers.

Animals are allowed to recover for a period of at least one week to allow for the

development of stable tactile allodynia.

Behavioral Assessment (Tactile Allodynia):

Rats are placed in individual clear plastic cages on an elevated mesh floor and allowed to

acclimate.

Calibrated von Frey filaments are applied to the plantar surface of the ipsilateral (ligated)

hind paw.

The 50% paw withdrawal threshold is determined using the up-down method.

MDA-19 or vehicle is administered (e.g., intraperitoneally), and the paw withdrawal

threshold is assessed at various time points post-administration.

2. Paclitaxel-Induced Neuropathic Pain Model in Rats

Objective: To induce chemotherapy-induced neuropathic pain.

Procedure:

Adult male Sprague-Dawley rats receive intraperitoneal injections of paclitaxel (e.g., 2

mg/kg) on four alternate days (days 0, 2, 4, and 6).

A control group receives vehicle injections.

Behavioral Assessment (Tactile Allodynia):

Tactile allodynia is assessed using von Frey filaments as described in the SNL model.

Baseline measurements are taken before paclitaxel administration, and post-treatment

measurements are taken to confirm the development of neuropathy.

The effects of MDA-19 are then evaluated as described above.
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In Vivo THC Drug Discrimination in Mice (for Bzo-
chmoxizid and MDA-19)

Objective: To assess the psychoactive effects of the test compounds by determining if they

substitute for the discriminative stimulus effects of Δ⁹-tetrahydrocannabinol (THC).

Procedure:

Male mice are trained to discriminate between an intraperitoneal injection of THC (e.g., 5.6

mg/kg) and vehicle in a two-lever operant conditioning chamber.

Pressing the correct lever after THC or vehicle administration results in a food reward

(e.g., sweetened milk).

Training continues until the mice reliably respond on the correct lever.

Substitution Testing:

Once trained, various doses of Bzo-chmoxizid, MDA-19, or THC are administered.

The percentage of responses on the THC-appropriate lever is recorded.

Full substitution is typically defined as ≥80% of responses on the THC-appropriate lever.

The ED₅₀ (the dose at which the compound produces 50% of the maximum effect) is

calculated to determine potency.[1]

In Vivo Locomotor Activity in Rats (for MDA-19)
Objective: To assess the effect of the compound on spontaneous movement.

Procedure:

Rats are placed in an open-field apparatus equipped with infrared beams to automatically

record movement.

Animals are allowed to acclimate to the apparatus for a set period.
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MDA-19 or vehicle is administered, and locomotor activity (e.g., distance traveled, number

of beam breaks) is recorded for a specified duration.

Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a representative experimental

workflow.
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Caption: Simplified signaling pathway for Bzo-chmoxizid and MDA-19 at CB1 and CB2

receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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